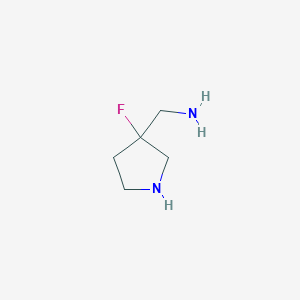
(3-Fluoropyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropyrrolidin-3-yl)methanamine is a fluorinated organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring and an amine group attached to the methylene carbon. This compound is of significant interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyrrolidin-3-yl)methanamine typically involves the fluorination of pyrrolidine derivatives. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide to convert γ-lactams into α-fluorinated derivatives, which are then reduced to yield the desired 3-fluoropyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory procedures mentioned above.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoropyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(3-Fluoropyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyrrolidine: Similar in structure but lacks the methanamine group.
3-Fluoroazetidine: Another fluorinated azaheterocycle with a four-membered ring.
3-Fluoro-L-tyrosine: A fluorinated amino acid with different biological properties.
Uniqueness
(3-Fluoropyrrolidin-3-yl)methanamine is unique due to its combination of a fluorinated pyrrolidine ring and an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H11FN2 |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
(3-fluoropyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C5H11FN2/c6-5(3-7)1-2-8-4-5/h8H,1-4,7H2 |
Clave InChI |
LQIWYVNQUXQNQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















